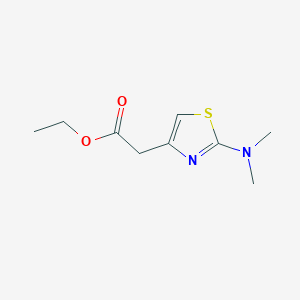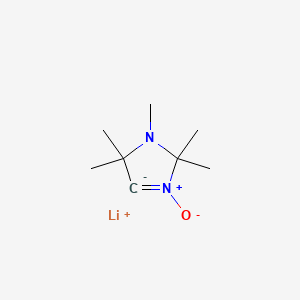
Heptadeca-7,10-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Heptadeca-7,10-diene can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a reaction to form the desired diene. The reaction conditions typically involve the use of a catalyst such as molybdenum or tungsten complexes, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadecane. This process involves the removal of hydrogen atoms from heptadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
Heptadeca-7,10-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The compound can be reduced to form heptadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bonds to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine or bromine gas, often in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Heptadecane.
Substitution: Dihalides (e.g., 7,10-dichloroheptadecane).
科学研究应用
Heptadeca-7,10-diene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential biological activity, including its effects on cell membranes and its role as a precursor to bioactive compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of heptadeca-7,10-diene depends on the specific reaction or application. In chemical reactions, the double bonds in the compound serve as reactive sites for various transformations. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In biological systems, the compound may interact with cell membranes or enzymes, leading to changes in cellular function or signaling pathways.
相似化合物的比较
Heptadeca-7,10-diene can be compared to other dienes such as:
Hexadeca-1,3-diene: Similar in structure but with double bonds at different positions.
Octadeca-9,12-diene: Contains two double bonds but has a longer carbon chain.
Heptadeca-8,11-diene: Similar carbon chain length but with double bonds at different positions.
The uniqueness of this compound lies in its specific double bond positions, which confer distinct reactivity and properties compared to other dienes.
属性
CAS 编号 |
189014-36-6 |
|---|---|
分子式 |
C17H32 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
heptadeca-7,10-diene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13-16H,3-12,17H2,1-2H3 |
InChI 键 |
NCNOGMNPHJHDMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CCC=CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


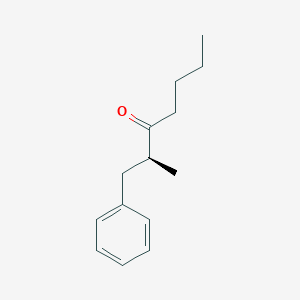
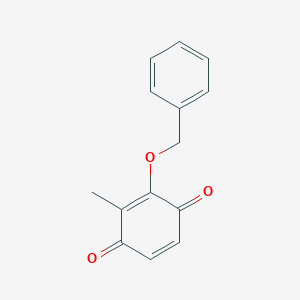


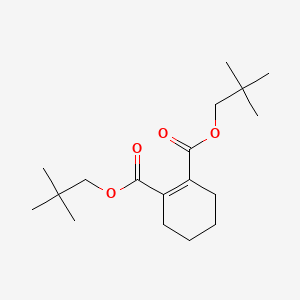
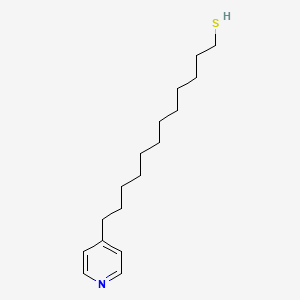
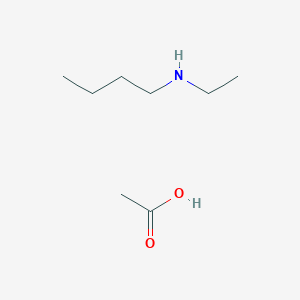
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
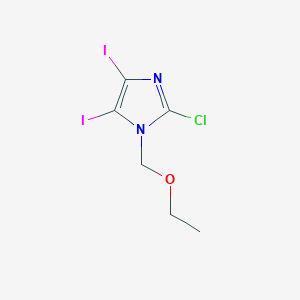
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
